2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H8N4O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic esters, such as this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
Boronic esters are known to be involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, with the reaction considerably accelerated at physiological pH . Therefore, the compound’s action could be influenced by the pH of its environment.
Properties
IUPAC Name |
2-(4-formyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-4-6-15-7-9(8-16)11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVISUASOWWUKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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